Benzamidine vs. Nafamostat: Differential Potency Across Serine Proteases
Benzamidine is a weak, reversible inhibitor across several tryptic proteases, in contrast to nafamostat, which shows potent, near-stoichiometric inhibition of specific targets. This difference in potency and selectivity profile is a key differentiator for experimental design [1].
| Evidence Dimension | Normalized IC50 (Inhibitor:Protease Ratio) |
|---|---|
| Target Compound Data | 1.1e6 (for Matriptase); 4.7e4 (for Tryptase) |
| Comparator Or Baseline | Nafamostat: 0.21 (for Matriptase); 0.44 (for Tryptase) |
| Quantified Difference | Benzamidine is >5 million-fold less potent against Matriptase, and >100,000-fold less potent against Tryptase. |
| Conditions | In vitro enzyme inhibition assays using purified human airway proteases (HAT, Matriptase, Prostasin, Tryptase). |
Why This Matters
For researchers studying matriptase or tryptase activity, benzamidine is a poor choice for inhibition, while for those wanting to selectively inhibit other proteases without affecting these, its weak activity is an advantage.
- [1] Nimishakavi S, Raymond WW, Gruenert DC, Caughey GH. (2015). Divergent Inhibitor Susceptibility among Airway Lumen-Accessible Tryptic Proteases. PLOS ONE, 10(10): e0141169. View Source
